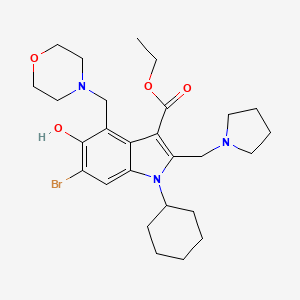![molecular formula C20H15ClF3N3O2S B4308700 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE](/img/structure/B4308700.png)
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE
Overview
Description
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of the benzimidazole moiety. Common methods include the Debus-Radziszewski synthesis and the Wallach synthesis Reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 150°C .
Major Products
Major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis or repair, leading to cell cycle arrest and apoptosis in cancer cells . The benzimidazole moiety is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole ring.
Uniqueness
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE is unique due to its combination of a benzimidazole moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2S/c21-13-6-5-11(9-12(13)20(22,23)24)27-18(28)10-16(19(27)29)30-8-7-17-25-14-3-1-2-4-15(14)26-17/h1-6,9,16H,7-8,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDUAGSIDDPJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)SCCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-oxo-3,4,6,6a,7,8-hexahydro-2H-8,10a-epoxy[1,3]oxazino[2,3-a]isoindole-7(10bH)-carboxylate](/img/structure/B4308617.png)

![ETHYL 4-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}ACETYL)AMINO]BENZOATE](/img/structure/B4308626.png)
![METHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-PHENYLACETATE](/img/structure/B4308627.png)
![methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}-2-phenylacetate](/img/structure/B4308635.png)
![METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE](/img/structure/B4308639.png)
![methyl {[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}(phenyl)acetate](/img/structure/B4308646.png)
![METHYL 2-({2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE](/img/structure/B4308652.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(3-methylbenzyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4308668.png)
![2'-amino-5-fluoro-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4308674.png)
![2'-amino-5-fluoro-1'-(3-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4308676.png)
![3-[4-ethoxy-6-(ethylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B4308690.png)
![3-(2-hydroxy-3-methoxyphenyl)-1-isobutyl-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4308703.png)
![8-{[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-7-(2-FLUOROBENZYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4308708.png)
